molecular formula C10H10Cl2O B6259668 1-(2,6-dichlorophenyl)-2-methylpropan-1-one CAS No. 1423032-98-7

1-(2,6-dichlorophenyl)-2-methylpropan-1-one

Cat. No.: B6259668
CAS No.: 1423032-98-7
M. Wt: 217.1
InChI Key:
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Description

1-(2,6-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with isobutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified through recrystallization or distillation to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-dichlorobenzoic acid or 2,6-dichlorobenzophenone.

    Reduction: Formation of 1-(2,6-dichlorophenyl)-2-methylpropan-1-ol or 1-(2,6-dichlorophenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.

    2,6-Dichlorobenzaldehyde: Contains an aldehyde group instead of a ketone.

    2,6-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

The presence of the dichlorophenyl group and the methylpropanone structure allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts .

Properties

CAS No.

1423032-98-7

Molecular Formula

C10H10Cl2O

Molecular Weight

217.1

Purity

91

Origin of Product

United States

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